Scaffold-Level Anticancer Potency Baseline: Benzisoxazole-3-Acetamide Class vs. Fluorouracil in MCF7 Breast Cancer Cells
The 1,2-benzisoxazole-3-acetamide scaffold—the core pharmacophore shared by CAS 2034227-06-8—has demonstrated validated anticancer activity in peer-reviewed studies. In the Karandikar et al. (2018) series, benzisoxazole-3-acetamide derivative 9c (cyano-substituted) exhibited an IC50 of 2.36 ± 0.34 µM against the MCF7 breast cancer cell line, representing an approximately 19-fold improvement over the standard chemotherapeutic fluorouracil (IC50 = 45.04 ± 1.02 µM) in the same MTT assay [1]. Compound 9b (without cyano group) showed moderate activity with IC50 values of 4.72 ± 0.72 µM (A549) and 4.39 ± 0.809 µM (MCF7) [1]. This class-level data establishes a quantitative potency range for benzisoxazole-3-acetamide derivatives in the low single-digit micromolar range against human cancer cell lines, providing a benchmark against which CAS 2034227-06-8 can be evaluated in future head-to-head studies.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF7 breast cancer cells (MTT assay) |
|---|---|
| Target Compound Data | Not yet determined in published literature for CAS 2034227-06-8 |
| Comparator Or Baseline | Benzisoxazole-3-acetamide derivative 9c: IC50 = 2.36 ± 0.34 µM; derivative 9b: IC50 = 4.39 ± 0.809 µM; Fluorouracil: IC50 = 45.04 ± 1.02 µM |
| Quantified Difference | Class benchmark: ~19-fold improvement over fluorouracil (derivative 9c); scaffold potency range ~2-5 µM for active derivatives |
| Conditions | MTT assay; MCF7 human breast adenocarcinoma cell line; 48 h incubation (Karandikar et al., 2018) |
Why This Matters
Establishes the quantitative anticancer potency range of the benzisoxazole-3-acetamide pharmacophore class, enabling procurement decisions based on scaffold-validated activity rather than unverified claims for individual analogs.
- [1] Karandikar S, Soni R, Umar S, Suresh B. 1,2-Benzisoxazole-3-acetamide derivatives as dual agents for DPP-IV inhibition and anticancer activity. Synthetic Communications. 2018; 48(24): 3116-3127. doi:10.1080/00397911.2018.1533970. View Source
